molecular formula C27H24N4O3 B3992248 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B3992248
M. Wt: 452.5 g/mol
InChI Key: DYBUYQQSNYCNAM-UHFFFAOYSA-N
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Description

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorenyl group, a piperazine ring, and a quinoline moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the fluorenyl and quinoline intermediates. The fluorenyl group can be introduced through a Friedel-Crafts acylation reaction, while the quinoline moiety can be synthesized via the Skraup synthesis. The final coupling of these intermediates with piperazine and subsequent nitration yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-(9H-fluoren-9-yl)piperazin-1-yl) methanone derivatives
  • **2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid

Uniqueness

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-28-23-13-7-6-12-22(23)25(26(27(28)32)31(33)34)30-16-14-29(15-17-30)24-20-10-4-2-8-18(20)19-9-3-5-11-21(19)24/h2-13,24H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBUYQQSNYCNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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